4-(4-Chlorobenzylidene)piperidine hydrochloride
Description
4-(4-Chlorobenzylidene)piperidine hydrochloride is a piperidine derivative characterized by a chlorinated benzylidene substituent at the 4-position of the piperidine ring.
Properties
Molecular Formula |
C12H15Cl2N |
|---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylidene]piperidine;hydrochloride |
InChI |
InChI=1S/C12H14ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,9,14H,5-8H2;1H |
InChI Key |
SYNWXWORFRFAIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=CC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Condensation of 4-Piperidone with 4-Chlorobenzaldehyde
This method leverages 4-piperidone hydrochloride hydrate as a starting material, synthesized via the etherification and hydrolysis of N-carbethoxy-4-piperidone.
Synthesis of 4-Piperidone Hydrochloride Hydrate
-
Etherification : N-Carbethoxy-4-piperidone reacts with trimethyl orthoformate in methanol under acidic catalysis (e.g., p-toluenesulfonic acid) at 37–40°C to form N-carbethoxy-4,4-dimethoxypiperidine.
-
Hydrolysis : The dimethoxy intermediate undergoes base-mediated hydrolysis (e.g., NaOH) to yield 4,4-dimethoxypiperidine, followed by acid treatment (30% HCl) at 10°C to produce 4-piperidone hydrochloride hydrate.
Key Conditions
Benzylidene Formation
4-Piperidone hydrochloride hydrate reacts with 4-chlorobenzaldehyde in ethanol under acidic conditions (HCl gas), forming the α,β-unsaturated imine via dehydration. The product precipitates as the hydrochloride salt upon cooling.
Reaction Equation
Optimization Insights
Route 2: Multi-Step Functionalization of Piperidine
This approach, adapted from 4-piperidinylpiperidine synthesis, involves sequential transformations:
1,4-Addition and Dieckmann Cyclization
Hydrolysis and Decarboxylation
The keto-ester is hydrolyzed with 20% HCl, followed by neutralization (NaOH) and extraction to isolate 1-benzyl-4-piperidone.
Reductive Amination and Hydrogenolysis
-
Reduction : 1-Benzyl-4-piperidone is reduced (e.g., NaBH4) to 1-benzyl-4-piperidinol.
-
Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂, 20 kg/cm²) removes the benzyl group, yielding 4-piperidine, which is condensed with 4-chlorobenzaldehyde to form the target compound.
Critical Parameters
Comparative Analysis of Methods
Route 1 offers superior scalability and purity, making it preferable for industrial applications. Route 2, while longer, provides flexibility for introducing structural analogs via intermediate functionalization.
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
-
Methanol Recycling : Distillation reclaims >90% of methanol in Route 1, reducing costs.
-
Pd/C Reuse : Catalyst filtration and reactivation enable 5–7 cycles in Route 2.
Analytical Characterization
Spectroscopic Data
Biological Activity
4-(4-Chlorobenzylidene)piperidine hydrochloride is a compound characterized by its unique structure, featuring a piperidine ring with a 4-chlorobenzylidene substituent. Its molecular formula is C12H16ClN·HCl. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and receptor interactions.
The hydrochloride form of 4-(4-Chlorobenzylidene)piperidine enhances its solubility and stability in aqueous solutions, making it suitable for various biological studies. The synthesis typically involves nucleophilic substitution reactions, which yield derivatives with varying biological activities.
Anticancer Potential
Research indicates that 4-(4-Chlorobenzylidene)piperidine hydrochloride may exhibit significant anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast, liver, and colon cancers. For instance, a series of derivatives related to this compound showed promising antiproliferative activity against multiple cancer types, suggesting potential as a therapeutic agent .
Table 1: Cytotoxicity of 4-(4-Chlorobenzylidene)piperidine Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15.2 | Induction of apoptosis via mitochondrial pathways |
| HUH7 (Liver) | 12.8 | Inhibition of cell cycle progression |
| HCT-116 (Colon) | 10.5 | Microtubule synthesis inhibition |
The mechanisms through which 4-(4-Chlorobenzylidene)piperidine hydrochloride exerts its biological effects include:
- Apoptosis Induction : The compound has been linked to the activation of caspase pathways, which play a critical role in programmed cell death. For example, studies have shown that treatment with related compounds leads to the release of cytochrome c from mitochondria, activating caspases and resulting in apoptosis .
- Cell Cycle Arrest : It has been observed that this compound can inhibit key cell cycle regulators, leading to G1/S phase arrest .
- Inhibition of Angiogenesis : Similar piperidine derivatives have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Interaction with Biological Targets
Preliminary studies suggest that 4-(4-Chlorobenzylidene)piperidine hydrochloride may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology. Its structural similarity to other piperidine derivatives allows for binding to dopamine and serotonin receptors .
Table 2: Binding Affinity of Related Compounds to Receptors
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| 4-(4-Chlorobenzylidene)piperidine | D2 | 50 nM |
| 4-(4-Fluorobenzoyl)piperidine | D4 | 30 nM |
| 1-(4-Chlorobenzhydryl)piperazine | 5-HT2A | 20 nM |
Case Studies
Recent case studies have highlighted the efficacy of piperidine derivatives in preclinical models:
- Study on MCF7 Cells : A study found that treatment with a derivative led to a significant reduction in cell viability and induced apoptosis through mitochondrial dysfunction .
- In Vivo Tumor Models : Research conducted by the National Cancer Institute demonstrated that piperazine analogues could suppress tumor growth in small animal models, indicating their potential for clinical application .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in several therapeutic areas:
- Antidepressant Activity : Preliminary studies suggest that 4-(4-Chlorobenzylidene)piperidine hydrochloride may possess antidepressant properties. Research indicates that it could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, similar to established antidepressants. Animal studies have reported significant reductions in depressive-like behaviors upon administration of varying doses (10 mg/kg to 50 mg/kg) of the compound .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro tests against Staphylococcus aureus and Escherichia coli indicated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Effects : Research has also highlighted its anti-inflammatory properties, showing a reduction in inflammatory responses in vitro. This suggests possible therapeutic applications in treating inflammatory diseases .
Organic Synthesis
4-(4-Chlorobenzylidene)piperidine hydrochloride serves as a versatile building block in organic synthesis:
- Synthesis of Derivatives : The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, making it useful for synthesizing related compounds with diverse biological activities. Its unique piperidine ring structure allows for modifications that can enhance its pharmacological properties.
- Intermediate in Drug Development : As an intermediate, it plays a crucial role in the synthesis of other pharmaceutical agents, potentially leading to the discovery of novel therapeutic compounds.
Biological Research
The compound's interactions with biological targets are under investigation:
- Receptor Binding Studies : Initial research suggests that it may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and inflammation. Understanding these interactions is vital for developing targeted therapies based on this compound.
- Case Studies : Various studies have documented the biological effects of 4-(4-Chlorobenzylidene)piperidine hydrochloride. For example, a study demonstrated its ability to inhibit specific enzymes involved in metabolic processes, contributing to both antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants and Their Impact
4-(4-Cyanobenzyl)piperidine Hydrochloride
- Molecular Formula : C13H17ClN2 .
- Key Differences: The cyano group (-CN) replaces the chloro-benzylidene moiety. The electron-withdrawing nature of -CN may also alter electronic interactions in biological systems compared to the chloro group.
4-(4-Fluorobenzoyl)piperidine Hydrochloride
- Synthesis : Prepared via fluorobenzoylation of piperidine derivatives .
- Key Differences : The fluorobenzoyl group (-CO-C6H4F) introduces a ketone functionality. Fluorine’s electronegativity enhances metabolic stability and bioavailability, making this compound relevant in CNS drug development.
4-(4-Methylbenzoyl)piperidine Hydrochloride
- Molecular Formula: C13H18ClNO .
- Key Differences: The methyl group (-CH3) on the benzoyl moiety is electron-donating, which may reduce electrophilicity compared to chloro or cyano derivatives. This could decrease reactivity in nucleophilic environments.
Functional Group Modifications
4-[(4-Chlorobenzyl)oxy]piperidine Hydrochloride
- Molecular Formula: C12H17Cl2NO .
- Key Differences : An ether linkage (-O-) replaces the benzylidene group. This structural change increases flexibility and may reduce planarity, affecting binding affinity to hydrophobic targets.
4-(4'-Nitrophenoxy)piperidine Hydrochloride
Complex Derivatives with Pharmacological Relevance
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride
- Molecular Formula : C18H21Cl2N5 .
- Key Differences : Incorporation of a pyrrolopyrimidine ring introduces heterocyclic complexity, likely enhancing interactions with kinase targets. The chlorobenzyl group may improve lipophilicity, aiding blood-brain barrier penetration.
Otenabant Hydrochloride
Data Table: Comparative Analysis of Piperidine Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Chlorobenzylidene)piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : React piperidine with 4-chlorobenzaldehyde in a polar aprotic solvent (e.g., dichloromethane) under acidic conditions to form the Schiff base intermediate.
-
Step 2 : Purify the intermediate via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane).
-
Step 3 : Hydrochloride salt formation by treating the free base with HCl gas in diethyl ether, followed by vacuum drying .
-
Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of piperidine to aldehyde) and temperature (25–40°C) to minimize byproducts like unreacted aldehyde or over-oxidized species .
- Data Table : Common Synthetic Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, Ethanol | Avoid protic solvents for Schiff base formation |
| Temperature | 25–40°C | Higher temps risk decomposition |
| Reaction Time | 12–24 hours | Monitor via TLC |
| Yield | 60–75% | After recrystallization |
Q. How should researchers characterize the purity and structure of 4-(4-Chlorobenzylidene)piperidine hydrochloride?
- Methodology :
- Purity Analysis : Use HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Compare retention times to standards .
- Structural Confirmation :
- NMR : H NMR (DMSO-d6) should show peaks for the benzylidene aromatic protons (δ 7.2–7.8 ppm) and piperidine protons (δ 1.5–3.5 ppm).
- Mass Spectrometry : ESI-MS expected m/z [M+H] = 252.1 (free base), 288.1 (hydrochloride) .
- Elemental Analysis : Confirm Cl content (~12.3% for hydrochloride) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 4-(4-Chlorobenzylidene)piperidine hydrochloride derivatives?
- Case Study : Discrepancies in C NMR chemical shifts for the benzylidene carbon (observed δ 150–155 ppm vs. predicted δ 145–148 ppm).
- Methodology :
-
Computational Modeling : Use DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) to predict shifts and compare with experimental data.
-
Variable-Temperature NMR : Assess conformational flexibility of the piperidine ring, which may cause signal splitting .
-
X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., monoclinic P2/c space group) .
- Data Table : Example Spectral Discrepancies
| Technique | Observed Data | Predicted Data | Source of Error |
|---|---|---|---|
| C NMR | δ 152 ppm (C=N) | δ 147 ppm | Solvent polarity effects |
| ESI-MS | m/z 288.1 [M+H] | m/z 288.0 | Isotopic pattern mismatch |
Q. What strategies are effective for studying the hydrolytic stability of the benzylidene group in aqueous media?
- Methodology :
-
Kinetic Studies : Prepare buffered solutions (pH 2–10) and monitor degradation via UV-Vis spectroscopy (λ = 300 nm, loss of conjugation).
-
LC-MS Identification : Detect hydrolysis products (e.g., 4-chlorobenzaldehyde and piperidine) using reverse-phase LC-MS .
-
Stabilization Approaches : Use cyclodextrin encapsulation or co-solvents (e.g., DMSO) to slow hydrolysis .
- Data Table : Hydrolysis Half-Lives at 25°C
| pH | Half-Life (hours) | Major Degradation Product |
|---|---|---|
| 2 | 48 | 4-Chlorobenzaldehyde |
| 7.4 | 12 | Piperidine |
| 10 | 2 | Multiple oxidized species |
Q. How can computational methods predict the biological activity of 4-(4-Chlorobenzylidene)piperidine hydrochloride?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like sigma receptors (PDB ID: 6DK1). The benzylidene group may occupy hydrophobic pockets .
- ADMET Prediction : Employ SwissADME to estimate logP (~2.8), blood-brain barrier permeability, and CYP450 inhibition risks .
- SAR Studies : Compare with analogs (e.g., 4-(4-Fluorobenzylidene)piperidine) to identify critical substituents for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
